3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline

Serotonin transporter SERT inhibition Binding affinity

3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline (CAS 610320-05-3) is a heterocyclic small molecule belonging to the nitroquinoline class, characterized by a quinoline core bearing a 6-nitro group and a 2-(3-methylpiperazin-1-yl) substituent. It is structurally related to 6-nitroquipazine, a potent and selective serotonin transporter (SERT) inhibitor, and is identified as an active ligand in the ChEMBL database (CHEMBL43526) with documented SERT binding activity.

Molecular Formula C14H16N4O2
Molecular Weight 272.30 g/mol
CAS No. 610320-05-3
Cat. No. B12594619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline
CAS610320-05-3
Molecular FormulaC14H16N4O2
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCNCC3
InChIInChI=1S/C14H16N4O2/c1-10-8-11-9-12(18(19)20)2-3-13(11)16-14(10)17-6-4-15-5-7-17/h2-3,8-9,15H,4-7H2,1H3
InChIKeyFLSBBZUQXNQBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline (CAS 610320-05-3): A Defined SERT Ligand for Neuroscience Research and SAR Studies


3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline (CAS 610320-05-3) is a heterocyclic small molecule belonging to the nitroquinoline class, characterized by a quinoline core bearing a 6-nitro group and a 2-(3-methylpiperazin-1-yl) substituent [1]. It is structurally related to 6-nitroquipazine, a potent and selective serotonin transporter (SERT) inhibitor, and is identified as an active ligand in the ChEMBL database (CHEMBL43526) with documented SERT binding activity [2]. The compound is disclosed in patent literature as part of a series of quinoline derivatives with pharmacological activity for CNS disorders [3].

Why 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline (CAS 610320-05-3) Cannot Be Replaced by Generic 6-Nitroquipazine or 4-Chloro Analogs


Subtle structural modifications within the 6-nitroquipazine scaffold profoundly impact SERT binding affinity, as demonstrated by systematic structure-activity relationship (SAR) studies [1]. The parent compound 6-nitroquipazine exhibits subnanomolar affinity (Ki = 0.17 nM), while 4-chloro substitution enhances potency further (Ki = 0.03 nM) [2]. The addition of a 3-methyl group on the piperazine ring in 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline reduces SERT affinity to 4.60 nM, a 27-fold decrease [3]. These quantitative differences preclude interchangeable use in assays requiring defined potency windows, selective tool compounds, or SAR exploration. The altered physicochemical properties (e.g., increased logP from ~1.35 to 2.78) further differentiate the compound's behavior in biological systems and formulation contexts.

Quantitative Differentiation of 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline (CAS 610320-05-3) vs. Key 6-Nitroquipazine Analogs


SERT Binding Affinity: 27-Fold Lower Potency vs. 6-Nitroquipazine

The target compound exhibits a Ki of 4.60 nM for the rat serotonin transporter (SERT), measured via in vitro radioligand displacement of [3H]-paroxetine from rat cortical membranes [1]. In contrast, the parent compound 6-nitroquipazine (6-NQ) demonstrates a Ki of 0.17 nM under comparable assay conditions using [3H]citalopram displacement [2]. The 27-fold reduction in affinity (4.60 nM vs. 0.17 nM) confirms that the 3-methyl substitution on the piperazine ring significantly attenuates SERT binding.

Serotonin transporter SERT inhibition Binding affinity 6-Nitroquipazine analog

SERT Binding Affinity: 153-Fold Lower Potency vs. 4-Chloro-6-nitroquipazine

The target compound (Ki = 4.60 nM) [1] is approximately 153-fold less potent than 4-chloro-6-nitroquipazine (4-Cl-6-NQ), which exhibits a Ki of 0.03 nM for SERT [2]. The 4-chloro analog represents one of the most potent SERT ligands in the series, and the 3-methyl substitution in the target compound dramatically reduces binding strength relative to this high-affinity comparator.

Serotonin transporter SERT inhibition 4-Chloro-6-nitroquipazine Potency comparison

Lipophilicity (logP): 2-Fold Increase vs. 6-Nitroquipazine Influences Membrane Permeability

The computed partition coefficient (logP) for 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline is 2.78 , compared to a reported logP of 1.35 for 6-nitroquipazine . This >2-fold increase in lipophilicity results from the addition of the methyl group on the piperazine ring. Higher logP values generally correlate with enhanced passive membrane permeability and potentially altered tissue distribution or blood-brain barrier penetration profiles.

Lipophilicity logP Membrane permeability Physicochemical properties

Structural Differentiation: 3-Methylpiperazine Moiety Alters SAR Profile

The target compound uniquely incorporates a 3-methyl group on the piperazine ring, whereas 6-nitroquipazine and 4-chloro-6-nitroquipazine bear unsubstituted piperazine moieties [1]. This methyl substitution at the 3-position of the piperazine ring is directly responsible for the 27-fold to 153-fold reduction in SERT binding affinity relative to non-methylated analogs [2][3]. SAR studies across the 6-nitroquipazine series consistently demonstrate that alkyl substitutions on the piperazine ring modulate binding potency and selectivity profiles [4].

Structure-activity relationship SAR Piperazine substitution 6-Nitroquipazine analog

Validated Research and Industrial Applications for 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline (CAS 610320-05-3)


Lower-Affinity SERT Control Ligand for In Vitro Binding Assays

Employ 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline (Ki = 4.60 nM) as a moderate-affinity control in SERT radioligand displacement assays, providing a distinct potency window relative to high-affinity comparators like 6-nitroquipazine (Ki = 0.17 nM) and 4-chloro-6-nitroquipazine (Ki = 0.03 nM) [1][2]. This allows for calibration of assay sensitivity and assessment of partial inhibition effects without receptor saturation.

Structure-Activity Relationship (SAR) Probe for Piperazine Substitution Effects

Use this compound as a key SAR probe to investigate the impact of 3-methyl substitution on the piperazine ring of 6-nitroquipazine analogs [1]. The 27-fold to 153-fold reduction in SERT affinity relative to non-methylated analogs provides quantitative insight into steric and electronic requirements of the piperazine binding pocket, informing the design of next-generation SERT ligands with tuned potency and selectivity [2][3].

Precursor for Derivatization and Lead Optimization in CNS Drug Discovery

Utilize 3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline as a synthetic intermediate or scaffold for further derivatization, leveraging the 6-nitro and piperazine functionalities for chemical modification [1]. The compound's disclosure in CNS-targeted patent families [2] supports its relevance in developing novel therapeutics for serotonin-related disorders such as depression and anxiety.

Physicochemical Comparator in Membrane Permeability and Formulation Studies

Employ this compound (logP = 2.78) alongside 6-nitroquipazine (logP = 1.35) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies to quantitatively assess the impact of increased lipophilicity on passive diffusion and cellular uptake [1][2]. This differentiation is critical for selecting lead compounds with optimal blood-brain barrier penetration profiles for CNS indications.

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